molecular formula C13H9FN2S B2666732 2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile CAS No. 190328-54-2

2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile

Cat. No.: B2666732
CAS No.: 190328-54-2
M. Wt: 244.29
InChI Key: XIJAYNGTDPLKNZ-UHFFFAOYSA-N
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Description

2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile is an organic compound with the molecular formula C13H9FN2S It is characterized by the presence of an aminophenyl group, a sulfanyl group, and a fluorobenzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile typically involves the reaction of 2-aminothiophenol with 6-fluorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Aminophenyl)sulfanyl]benzonitrile
  • 2-[(2-Aminophenyl)sulfanyl]-4-fluorobenzenecarbonitrile
  • 2-[(2-Aminophenyl)sulfanyl]-6-chlorobenzenecarbonitrile

Uniqueness

2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2S/c14-10-4-3-7-12(9(10)8-15)17-13-6-2-1-5-11(13)16/h1-7H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJAYNGTDPLKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=CC=CC(=C2C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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